1-Heptanol, 2-(phenylmethylene)-, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

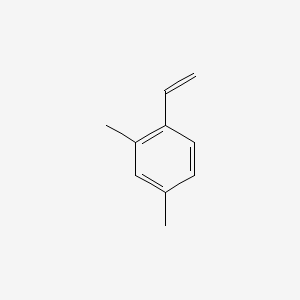

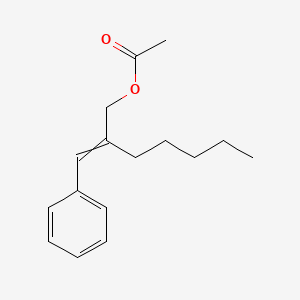

“1-Heptanol, 2-(phenylmethylene)-, acetate” is a chemical compound with the molecular formula C16H22O2 and a molecular weight of 246.3447 . It is also known by other names such as Cinnamyl alcohol, α-pentyl-, acetate; Amyl cinnamic acetate; α-n-Amyl-β-phenylacryl acetate; α-Pentyl cinnamyl acetate; α-N-Amyl cinnamyl acetate; 2-Pentyl-3-phenyl-2-propenyl acetate; α-Amylcinnamyl acetate; 2-(phenylmethylene)heptyl acetate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Scientific Research Applications

Enzymatic Preparation and Stereochemistry

- Enzymatic Preparation: The enzymatic preparation of enantiomers of 1-phenyl-1-alkanols, including 1-phenyl-1-heptanol, has been studied. Pseudomonas lipase was used to hydrolyze racemic acetates, leading to enantiomerically enriched alcohols and acetates (Mori & Bernotas, 1990).

- Stereochemical Influence: The impact of stereochemistry on sensory properties of compounds related to 2-heptanol and its acetyl derivatives, which could be structurally similar to 1-heptanol derivatives, shows significant influence on sensory properties (Nörenberg et al., 2013).

Chemical Transformations and Reactions

- Vinylation of 1-Heptanol: The base-catalyzed addition of 1-heptanol to acetylene under elevated pressure involves side processes, including formation of carboxylic acid salts and acetylene polymerization (Oparina et al., 2001).

- Alkyl Radical Reactions: The study of alkyl radicals in solutions containing 1- and 3-heptyl radicals highlights their conversion to various compounds, indicating the reactive potential of heptanol derivatives (Ogibin et al., 1975).

Environmental and Biological Applications

- Groundwater Remediation: 1-Heptanol-enhanced air sparging significantly improved the remediation efficiency of benzene-contaminated aquifers, showcasing potential environmental applications (Chang et al., 2019).

- Microsomal Monooxygenase Activity: 1-Heptanol has been used as a substrate for studying monooxygenase systems in rat liver microsomes, providing insights into its metabolic processing and potential biotransformation pathways (Frommer et al., 1972).

Safety and Hazards

The safety data sheet for “1-Heptanol, 2-(phenylmethylene)-, acetate” indicates that it causes serious eye irritation and may cause long-lasting harmful effects to aquatic life . Precautionary measures include washing hands, forearms, and face thoroughly after handling, avoiding release to the environment, and wearing protective gear .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptanol, 2-(phenylmethylene)-, acetate involves the reaction of heptan-1-ol with benzaldehyde in the presence of an acid catalyst to form 2-phenylmethylheptan-1-ol. This intermediate is then reacted with acetic anhydride in the presence of a base catalyst to form the final product, 1-Heptanol, 2-(phenylmethylene)-, acetate.", "Starting Materials": [ "Heptan-1-ol", "Benzaldehyde", "Acetic anhydride", "Acid catalyst", "Base catalyst" ], "Reaction": [ "Step 1: Heptan-1-ol is reacted with benzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 2-phenylmethylheptan-1-ol.", "Step 2: 2-Phenylmethylheptan-1-ol is then reacted with acetic anhydride in the presence of a base catalyst, such as sodium acetate or pyridine, to form 1-Heptanol, 2-(phenylmethylene)-, acetate.", "Step 3: The final product is purified by distillation or recrystallization." ] } | |

| 7493-78-9 | |

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

[(2E)-2-benzylideneheptyl] acetate |

InChI |

InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+ |

InChI Key |

CMJSVJIGLBDCME-FOWTUZBSSA-N |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

density |

0.953-0.961 |

| 7493-78-9 | |

physical_description |

Colourless oily liquid, mild, oily, fruity, somewhat green odou |

solubility |

soluble in oils miscible (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.